(Z)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide
Description
This compound features a (Z)-configured acrylamide scaffold linked to a 5-(2,4-difluorophenyl)isoxazole moiety and a 3,4-dimethoxyphenyl group. The isoxazole core is known for metabolic stability, while the acrylamide group may facilitate covalent binding to biological targets .
Properties
IUPAC Name |
(Z)-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O4/c1-27-18-7-3-13(9-20(18)28-2)4-8-21(26)24-12-15-11-19(29-25-15)16-6-5-14(22)10-17(16)23/h3-11H,12H2,1-2H3,(H,24,26)/b8-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFXMZDHCBWJFH-YWEYNIOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide is an organic compound characterized by its unique structure, which includes an isoxazole ring and a difluorophenyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound's structure can be summarized as follows:
- IUPAC Name : (Z)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide
- Molecular Formula : C18H18F2N2O3
- Molecular Weight : 348.35 g/mol
The biological activity of (Z)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The isoxazole ring and difluorophenyl group are crucial for binding to these targets, which may include various enzymes and receptors involved in cellular signaling pathways.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes that play roles in cancer proliferation.
- Receptor Modulation : It could act as a modulator for receptors involved in inflammation and pain pathways.
Antitumor Activity
Research has indicated that compounds similar to (Z)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide exhibit significant antitumor properties. For instance, studies on isoxazole derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Isoxazole derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .
Case Studies
- Study on Cancer Cell Lines :
- A study evaluated the cytotoxic effects of related isoxazole compounds on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM.
- Inflammation Model :
Data Tables
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features and synthetic routes of the target compound with related molecules from the evidence:
Key Observations :
- Fluorine vs. Thiophene : The 2,4-difluorophenyl group in the target compound likely enhances metabolic stability and membrane permeability compared to the thiophene analog , though thiophene may offer better binding affinity in certain targets due to aromatic interactions.
- Methoxy Groups : The 3,4-dimethoxyphenyl moiety is shared with ’s compound, suggesting a role in solubility and hydrogen bonding.
Functional Group Impact on Bioactivity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
